1-Fluorobutan-2-amine Hydrochloride: An In-Depth Technical Guide for Drug Discovery Professionals
1-Fluorobutan-2-amine Hydrochloride: An In-Depth Technical Guide for Drug Discovery Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2][3][4][5] The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] 1-Fluorobutan-2-amine hydrochloride is a chiral building block that offers a synthetically accessible entry point for introducing a fluorinated motif into a wide array of molecular scaffolds. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, characterization, and potential applications, with a focus on empowering researchers in their drug discovery efforts.
Chemical Structure and Core Properties
1-Fluorobutan-2-amine hydrochloride possesses a straightforward yet functionally rich structure. It features a four-carbon chain with a fluorine atom at the C1 position and an amine group at the C2 position. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it more amenable to handling and reaction setup.[6]
| Identifier | Value |
| IUPAC Name | 1-fluorobutan-2-amine;hydrochloride |
| CAS Number | 174483-34-4 |
| Molecular Formula | C4H11ClFN |
| Molecular Weight | 127.59 g/mol |
| Canonical SMILES | CCC(CF)N.Cl[7] |
| InChI Key | AZHRYGRHCHZJDC-UHFFFAOYSA-N[7] |
| Property | Value |
| Physical Form | Solid |
| XLogP3-AA (Predicted) | 0.6[7] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 127.0563916 Da |
| Monoisotopic Mass | 127.0563916 Da[7] |
Synthesis and Characterization
A robust and scalable synthesis is paramount for the utility of any building block in a drug discovery program. While multiple synthetic routes to 1,2-fluoroamines exist, a common approach involves the ring-opening of aziridines or the reduction of fluorinated ketones.[8] What follows is a generalized, illustrative protocol for the synthesis of a 1,2-fluoroamine hydrochloride, which can be adapted for 1-Fluorobutan-2-amine hydrochloride.
Illustrative Synthetic Workflow
Caption: A conceptual workflow illustrating the use of 1-Fluorobutan-2-amine hydrochloride in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 1-Fluorobutan-2-amine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9][10]* Ventilation: Handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors. [9][10][11]* Handling: Avoid contact with skin and eyes. [9]In case of contact, rinse the affected area thoroughly with water. [9][12]* Storage: Store the compound in a tightly sealed container in a cool, dry place. [9]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [11]
Conclusion
1-Fluorobutan-2-amine hydrochloride represents a valuable tool in the medicinal chemist's arsenal. Its straightforward structure, combined with the powerful influence of the fluorine atom, makes it an attractive building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the ongoing quest for new and improved therapeutics.
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